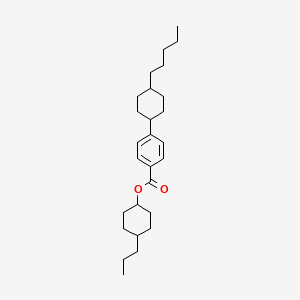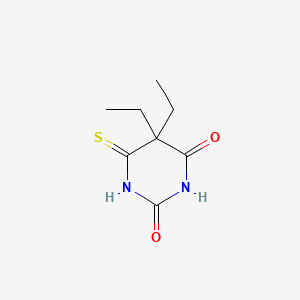
2-Methyl-4-tert-butylphenoxyacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]-: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an aldehyde group attached to a phenoxy ring, which is further substituted with a tert-butyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- typically involves the reaction of 4-(tert-butyl)-2-methylphenol with an appropriate aldehyde precursor. One common method is the condensation reaction between 4-(tert-butyl)-2-methylphenol and acetaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can be achieved through similar condensation reactions, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring in ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro derivatives of the phenoxy ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with biological molecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry.
Industry: In the industrial sector, ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The phenoxy ring can participate in aromatic interactions, further influencing the compound’s biological activity. The tert-butyl and methyl groups contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
ACETALDEHYDE,PHENOXY-: Similar structure but lacks the tert-butyl and methyl substitutions.
ACETALDEHYDE,[4-(TERT-BUTYL)PHENOXY]-: Similar structure but lacks the methyl substitution.
ACETALDEHYDE,[2-METHYLPHENOXY]-: Similar structure but lacks the tert-butyl substitution.
Uniqueness: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring. These substitutions enhance the compound’s stability and reactivity, making it distinct from other similar compounds. The combination of these functional groups contributes to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
67845-53-8 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-(4-tert-butyl-2-methylphenoxy)acetaldehyde |
InChI |
InChI=1S/C13H18O2/c1-10-9-11(13(2,3)4)5-6-12(10)15-8-7-14/h5-7,9H,8H2,1-4H3 |
InChI-Schlüssel |
FNNIBABFMNWSRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)






![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)

![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
